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Compound of Interest

Compound Name: Metopon hydrochloride

Cat. No.: B092516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo findings validating the in vitro

performance of Metopon hydrochloride, a potent opioid analgesic. The data presented herein

is intended to support researchers and professionals in the fields of pharmacology and drug

development in their evaluation of this compound. This document summarizes key quantitative

data, details experimental methodologies, and visualizes relevant biological pathways and

workflows.

Quantitative Data Summary
Metopon hydrochloride exhibits a strong affinity for the µ-opioid receptor, a characteristic that

is substantiated by its analgesic efficacy in vivo. The following tables provide a comparative

summary of in vitro receptor binding and in vivo analgesic potency for Metopon hydrochloride
and the benchmark opioid, morphine.

Table 1: In Vitro µ-Opioid Receptor Binding Affinity
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Compound IC50 (nM)¹ Radioligand Tissue Source

Metopon

Hydrochloride
< 5

[³H][D-Ala², (Me)Phe⁴,

Gly(ol)⁵]enkephalin

(DAMGO)

Bovine striatal

membranes

Morphine Sulfate

Not explicitly stated in

the comparative study,

but typically in the low

nanomolar range

[³H][D-Ala², (Me)Phe⁴,

Gly(ol)⁵]enkephalin

(DAMGO)

Bovine striatal

membranes

¹IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50%

inhibition of the binding of a radioligand. A lower IC50 value indicates a higher binding affinity.

Table 2: In Vivo Analgesic Potency in Mouse Warm-Water Tail-Flick Assay

Compound ED50 (nmol, i.c.v.)² Test Model

Metopon Hydrochloride 2.0[1]
Mouse 55°C warm-water tail-

flick

Morphine Sulfate 0.83[1]
Mouse 55°C warm-water tail-

flick

²ED50 (Effective Dose 50%) is the dose of a drug that produces a therapeutic effect in 50% of

the population. A lower ED50 value indicates a higher potency. The route of administration was

intracerebroventricular (i.c.v.).

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Opioid Receptor Binding Assay
This protocol is based on the competitive binding assay described by Schmidhammer et al.,

1995.[1]
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Objective: To determine the binding affinity of Metopon hydrochloride to the µ-opioid

receptor.

Materials:

Bovine striatal membranes (source of µ-opioid receptors).

[³H][D-Ala², (Me)Phe⁴, Gly(ol)⁵]enkephalin (DAMGO) as the radioligand (0.25 nM).

Metopon hydrochloride and morphine sulfate as competing ligands.

Incubation buffer (composition not specified in the abstract).

Glass fiber filters.

Scintillation counter.

Procedure:

Bovine striatal membranes are incubated with a fixed concentration of the µ-selective

radioligand, [³H]DAMGO (0.25 nM).

Varying concentrations of the unlabeled test compounds (Metopon hydrochloride or

morphine sulfate) are added to the incubation mixture.

The mixture is incubated for a specific period to allow for competitive binding to reach

equilibrium.

The incubation is terminated by rapid filtration through glass fiber filters to separate the

bound and free radioligand.

The radioactivity retained on the filters, representing the amount of bound radioligand, is

measured using a scintillation counter.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is calculated.

In Vivo Mouse Warm-Water Tail-Flick Assay
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This protocol is based on the analgesic assay described by Schmidhammer et al., 1995.[1]

Objective: To assess the analgesic effect of Metopon hydrochloride in vivo.

Animal Model: Mice.

Procedure:

A baseline latency for tail withdrawal is determined for each mouse by immersing the distal

part of its tail in a warm water bath maintained at 55°C. A cut-off time is typically employed

to prevent tissue damage.

The test compounds (Metopon hydrochloride or morphine sulfate) are administered

intracerebroventricularly (i.c.v.) at various doses.

At a predetermined time after drug administration, the tail-flick latency is measured again.

The analgesic effect is quantified as the increase in tail-flick latency compared to the

baseline.

The dose of the compound that produces a 50% maximal possible analgesic effect (ED50)

is calculated from the dose-response curve. The antinociception for Metopon was

observed to last for 60 minutes after injection.[1]

Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Opioids like Metopon hydrochloride exert their effects by activating opioid receptors, which

are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to the µ-opioid

receptor initiates a cascade of intracellular events.
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Caption: Opioid receptor signaling cascade leading to analgesia.

Experimental Workflow: From In Vitro Binding to In Vivo
Analgesia
The validation of in vitro findings for a compound like Metopon hydrochloride follows a logical

progression from initial receptor interaction studies to the assessment of its physiological

effects in a living organism.
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Caption: Workflow for validating in vitro findings in vivo.

Further In Vivo Validation
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While the data for analgesic effects provide a strong in vivo validation of Metopon
hydrochloride's in vitro affinity for the µ-opioid receptor, further research is warranted.

Specifically, in vivo studies investigating other classic opioid effects, such as respiratory

depression and gastrointestinal transit, would provide a more comprehensive understanding of

Metopon's pharmacological profile and its correlation with in vitro findings. To date, specific in

vivo data for these effects of Metopon hydrochloride are not readily available in the public

domain. Such studies would be invaluable for a complete risk-benefit assessment and for

guiding further drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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